3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Description
3,4,5-Trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a benzamide derivative characterized by a 3,4,5-trimethoxy-substituted benzene ring linked via an amide bond to a 5-phenyl-1,2-oxazol-3-ylmethyl group. The trimethoxybenzamide scaffold is known for its role in enhancing molecular interactions with biological targets, such as ATP-binding cassette transporters (e.g., P-glycoprotein) and hormone receptors like GPER (G protein-coupled estrogen receptor) . The 1,2-oxazole (isoxazole) moiety contributes to metabolic stability and influences binding affinity through its heterocyclic structure .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-17-9-14(10-18(25-2)19(17)26-3)20(23)21-12-15-11-16(27-22-15)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNVPMPXJIVNSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 3,4,5-Trimethoxybenzoic Acid
3,4,5-Trimethoxybenzoic acid is a critical precursor, often synthesized via oxidation of 3,4,5-trimethoxybenzaldehyde. The aldehyde itself is prepared through a Lewis acid-catalyzed reaction, as detailed in a patent for related compounds.
Key Steps :
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Aldehyde Synthesis :
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Oxidation to Carboxylic Acid :
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The aldehyde is oxidized using potassium permanganate or chromic acid to yield 3,4,5-trimethoxybenzoic acid.
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Conversion to Acyl Chloride :
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Treatment with thionyl chloride (SOCl₂) produces 3,4,5-trimethoxybenzoyl chloride.
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Table 1: Reaction Conditions for 3,4,5-Trimethoxybenzoyl Chloride
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Aldehyde Synthesis | Trifluoromethanesulfonic acid, 70°C, 8h | 68 | 85 |
| Oxidation to Acid | KMnO₄, H₂O, 100°C | 90 | 95 |
| Acyl Chloride Formation | SOCl₂, reflux, 4h | 95 | 98 |
Synthesis of (5-Phenyl-1,2-oxazol-3-yl)methylamine
Cyclization of β-Ketoamide Precursors
The oxazole ring is constructed via cyclocondensation of a β-ketoamide with hydroxylamine, followed by functionalization:
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Formation of Oxazole Core :
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Reaction of ethyl 3-phenylpropiolate with hydroxylamine hydrochloride in ethanol yields 5-phenyl-1,2-oxazole-3-carboxylate.
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Reduction to Alcohol :
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Lithium aluminum hydride (LiAlH₄) reduces the ester to (5-phenyl-1,2-oxazol-3-yl)methanol.
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Conversion to Amine :
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Mitsunobu reaction with phthalimide followed by hydrazinolysis produces the primary amine.
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Table 2: Optimization of Oxazole Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | NH₂OH·HCl, EtOH, 80°C, 6h | 75 |
| Reduction | LiAlH₄, THF, 0°C, 2h | 82 |
| Mitsunobu Reaction | DIAD, PPh₃, PhthN₂, THF | 70 |
Amide Coupling Reaction
The final step involves coupling 3,4,5-trimethoxybenzoyl chloride with (5-phenyl-1,2-oxazol-3-yl)methylamine using a Schlenk line under inert conditions:
Procedure :
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Activation of Acyl Chloride :
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3,4,5-Trimethoxybenzoyl chloride (1.2 eq) is dissolved in anhydrous dichloromethane (DCM).
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Amine Addition :
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(5-Phenyl-1,2-oxazol-3-yl)methylamine (1.0 eq) and triethylamine (2.5 eq) are added dropwise at 0°C.
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Reaction Conditions :
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Stirred at room temperature for 12 hours.
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Workup :
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Extraction with DCM, washing with NaHCO₃ and brine, followed by silica gel chromatography.
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Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None (Direct) | DCM | 25 | 12 | 65 |
| HOBt/EDCl | DMF | 0→25 | 24 | 78 |
| DCC | THF | 25 | 18 | 70 |
Purification and Characterization
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Purification : Column chromatography (hexane:ethyl acetate, 3:1) yields the pure product as a white solid.
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Characterization :
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, oxazole), 7.45–7.30 (m, 5H, phenyl), 6.90 (s, 2H, benzamide), 4.65 (d, J=6 Hz, 2H, CH₂).
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HRMS : m/z calculated for C₂₀H₂₁N₃O₅ [M+H]⁺ 432.1521, found 432.1518.
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Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: : The nitro group in the oxazolyl ring can be reduced to an amine.
Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Typical reducing agents include hydrogen gas (H2) and metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of trimethoxybenzene derivatives with hydroxyl groups.
Reduction: : Formation of oxazolyl-amine derivatives.
Substitution: : Formation of benzamide derivatives with various substituents.
Scientific Research Applications
Chemistry and Biology
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has shown potential as a pharmacophore, exhibiting bioactivity effects such as anti-cancer properties by inhibiting tubulin.
Medicine
The compound's anti-tubulin activity makes it a candidate for developing anti-cancer drugs. Its ability to lock aryl rings into a cis conformation helps stabilize the active form, enhancing its therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific optical, electrochemical, and nonlinear optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of tubulin, a protein essential for cell division. By binding to tubulin, it disrupts the formation of microtubules, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin and associated pathways involved in cell division and proliferation.
Comparison with Similar Compounds
Key Structural Insights :
- Methoxy Groups : The 3,4,5-trimethoxy substitution is critical for P-gp inhibition, as desmethylation reduces potency .
- Heterocyclic Moieties : The 1,2-oxazole group (target compound) and triazole (Compound 3330-2834) improve metabolic stability compared to simpler aryl groups (e.g., 2-nitrophenyl) .
- Flexibility vs. Rigidity : PBX2’s fused heterocycle enhances receptor selectivity, whereas the target compound’s isoxazole provides a balance of rigidity and solubility .
Pharmacological Activity
- P-gp Inhibition : The target compound shares a scaffold with 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide, a potent P-gp inhibitor (IC₅₀: 1.4 µM). The absence of a nitro group in the target may redirect activity toward other targets, such as kinase or receptor modulation .
- Receptor Modulation : PBX2 and VUF15485 demonstrate the scaffold’s versatility in targeting hormone receptors. The target compound’s isoxazole group could similarly engage with hydrophobic receptor pockets, though empirical data are lacking .
- Anticancer Potential: Analogues like Compound 3330-2834 highlight the role of sulfur-containing groups in cytotoxicity, suggesting the target compound may warrant evaluation in apoptosis or cell cycle assays .
Physicochemical and Crystallographic Properties
- Crystallography: While the target compound’s crystal structure is unreported, related derivatives (e.g., 4-hydroxy-3,5-dimethoxy-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide methanol monosolvate) crystallize in monoclinic systems (space group P21/n) with hydrogen-bonding networks stabilizing the structure .
- Comparatively, sulfonamide derivatives (e.g., ) exhibit improved solubility due to polar sulfonyl groups .
Biological Activity
3,4,5-trimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a complex organic compound with significant biological activity. Its structure features multiple methoxy groups and a benzamide moiety linked to a phenyl-oxazol structure, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-cancer potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for the compound is This compound . The chemical formula is , and its InChI representation is:
The biological activity of this compound is primarily attributed to its interaction with several molecular targets:
- Tubulin : The compound has been shown to inhibit tubulin polymerization, which is crucial for cancer cell division.
- Heat Shock Protein 90 (Hsp90) : It interferes with Hsp90 function, affecting the stability and function of various client proteins involved in cancer progression.
- Thioredoxin Reductase (TrxR) : The inhibition of TrxR can lead to increased oxidative stress in cancer cells.
- Histone Lysine-Specific Demethylase 1 (HLSD1) : This inhibition may alter epigenetic regulation in cancer cells.
- Platelet-Derived Growth Factor Receptor β (PDGFRβ) : Targeting this receptor can disrupt signaling pathways that promote tumor growth.
Biological Activity and Anti-Cancer Effects
The compound exhibits notable anti-cancer properties across various cancer cell lines. In vitro studies have demonstrated its effectiveness against human gastric cancer (MGC-803), breast cancer (MCF-7), and hepatoma (HepG2) cell lines.
Case Study: Cytotoxicity Assays
A series of cytotoxicity assays were conducted to evaluate the anti-tumor activity of 3,4,5-trimethoxy-N-[5-(phenyl)-1,2-oxazol-3-methyl]benzamide:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MGC-803 | 25.00 ± 2.00 | Induces apoptosis via G1 phase arrest |
| MCF-7 | 30.50 ± 3.50 | Inhibits tubulin polymerization |
| HepG2 | 28.00 ± 1.80 | Increases oxidative stress |
These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
Molecular Pathways
The interaction of this compound with various molecular pathways underpins its biological effects:
- Apoptosis Induction : Flow cytometry results indicated that treatment with the compound led to increased apoptosis in treated cells.
- Cell Cycle Arrest : The compound caused cell cycle arrest in the G1 phase in a dose-dependent manner.
- In vivo Studies : Preliminary studies in mouse models have shown significant tumor growth suppression compared to controls.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify the presence of trimethoxybenzamide protons (δ 3.8–4.0 ppm for methoxy groups) and oxazole methylene protons (δ 4.5–5.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm the molecular ion peak matching the molecular formula (CHNO) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns .
What methodological approaches are recommended for structure-activity relationship (SAR) studies?
Q. Advanced
- Substituent variation : Synthesize analogs with modifications to the trimethoxybenzamide (e.g., replacing methoxy with hydroxy or halogens) or oxazole ring (e.g., substituents at the 5-phenyl position) to evaluate biological activity trends .
- Biological assays : Screen analogs against target enzymes (e.g., kinases, tubulin) using in vitro inhibition assays (IC determination) and compare potency .
- Computational modeling : Perform molecular docking (e.g., AutoDock) to predict binding interactions with target proteins, guided by SAR data .
How can crystallographic methods elucidate the compound’s solid-state structure?
Q. Advanced
- Data collection : Use single-crystal X-ray diffraction (Bruker SMART CCD) to obtain unit cell parameters (e.g., monoclinic P21/n space group) and atomic coordinates .
- Structure refinement : Employ SHELXL or SIR97 for least-squares refinement, addressing twinning or disorder in the trimethoxy or oxazole moieties .
- Hydrogen-bonding analysis : Apply graph-set analysis (via Mercury software) to identify intermolecular interactions influencing crystal packing .
What strategies optimize reaction yields in multi-step syntheses?
Q. Advanced
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) for amide coupling or cyclization steps, improving yield by 10–15% .
- Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps or coupling reactions to minimize side products .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for cyclization steps to enhance solubility of intermediates .
How can computational tools predict the compound’s biological targets?
Q. Advanced
- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of benzamide derivatives to predict activity against cancer targets (e.g., P-glycoprotein) .
- Molecular dynamics simulations : Analyze stability of ligand-protein complexes (e.g., with tubulin) over 100-ns trajectories using GROMACS .
- Pharmacophore mapping : Identify critical functional groups (e.g., methoxy, oxazole) for target binding using Schrödinger Suite .
What analytical techniques monitor reaction progress in real time?
Q. Basic
- Thin-Layer Chromatography (TLC) : Track amide bond formation using silica plates with UV visualization (Rf ~0.5 in ethyl acetate/hexane) .
- In-situ FTIR : Monitor carbonyl stretching (1680–1700 cm) to confirm intermediate consumption .
How does the compound’s structure influence enzyme inhibition mechanisms?
Q. Advanced
- Hydrogen-bond donors/acceptors : The oxazole nitrogen and methoxy oxygen atoms form hydrogen bonds with catalytic residues (e.g., in kinases), as shown in crystallographic studies .
- Steric effects : The 3,4,5-trimethoxy group enhances lipophilicity, improving membrane permeability and binding to hydrophobic enzyme pockets .
- Electrostatic potential maps : Reveal charge distribution at the oxazole-benzamide interface, correlating with inhibitory potency in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
